molecular formula C6ClF3N2 B3050245 5-Chloro-2,4,6-trifluoronicotinonitrile CAS No. 24488-20-8

5-Chloro-2,4,6-trifluoronicotinonitrile

Cat. No.: B3050245
CAS No.: 24488-20-8
M. Wt: 192.52 g/mol
InChI Key: DBPBDHMFXRUKQY-UHFFFAOYSA-N
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Description

5-Chloro-2,4,6-trifluoronicotinonitrile is a chemical compound with the molecular formula C6ClF3N2 and a molecular weight of 192.53 g/mol It is characterized by the presence of chlorine, fluorine, and nitrile groups attached to a nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2,4,6-trifluoronicotinonitrile typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 2,4,6-trifluoronicotinonitrile with a chlorine source under specific conditions . The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate, to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar nucleophilic aromatic substitution reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2,4,6-trifluoronicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the nucleophile used. For example, reaction with an amine nucleophile can yield an amino-substituted nicotinonitrile derivative .

Mechanism of Action

The mechanism of action of 5-Chloro-2,4,6-trifluoronicotinonitrile involves its reactivity towards nucleophiles. The presence of electron-withdrawing fluorine and chlorine atoms makes the aromatic ring highly susceptible to nucleophilic attack . This reactivity is exploited in various synthetic applications to introduce different functional groups onto the aromatic ring.

Properties

IUPAC Name

5-chloro-2,4,6-trifluoropyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6ClF3N2/c7-3-4(8)2(1-11)5(9)12-6(3)10
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBPBDHMFXRUKQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(C(=C(N=C1F)F)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20579566
Record name 5-Chloro-2,4,6-trifluoropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20579566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24488-20-8
Record name 5-Chloro-2,4,6-trifluoropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20579566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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